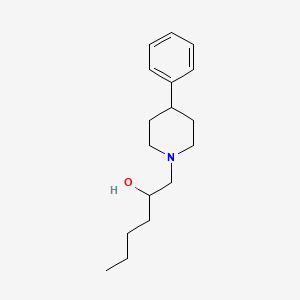

1-(4-Phenylpiperidin-1-yl)hexan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylpiperidin-1-yl)hexan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-2-3-9-17(19)14-18-12-10-16(11-13-18)15-7-5-4-6-8-15/h4-8,16-17,19H,2-3,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVILKFPVOGFNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN1CCC(CC1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Pathways for 1 4 Phenylpiperidin 1 Yl Hexan 2 Ol

Classical Organic Synthesis Routes

Classical organic synthesis provides a robust and versatile toolbox for the construction of 1-(4-phenylpiperidin-1-yl)hexan-2-ol. These methods primarily focus on either building the hexanol side chain onto a pre-existing 4-phenylpiperidine (B165713) nucleus or constructing the piperidine (B6355638) ring with the necessary substituents already incorporated into the acyclic precursors.

The most direct and convergent approach to the synthesis of this compound is the N-alkylation of the 4-phenylpiperidine core. wikipedia.org This method involves the reaction of the secondary amine of 4-phenylpiperidine with a suitable electrophile that contains the six-carbon chain with a hydroxyl or protected hydroxyl group at the C2 position.

A highly effective strategy for this transformation is the nucleophilic ring-opening of 1,2-epoxyhexane (B74757) by 4-phenylpiperidine. This reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks one of the epoxide carbons. In the absence of significant steric hindrance or electronic bias, the nucleophile typically attacks the terminal (C1) carbon of the epoxide, directly yielding the desired this compound skeleton.

The efficiency of the N-alkylation reaction is highly dependent on the choice of solvent, base, temperature, and the nature of the alkylating agent. nih.gov For the ring-opening of 1,2-epoxyhexane, the reaction can be performed neat or in a variety of polar solvents, including alcohols (methanol, ethanol) or aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net Heating is often required to achieve a reasonable reaction rate.

Alternatively, a 1-halo-hexan-2-ol or a protected version thereof can be used as the alkylating agent. In such cases, a base is typically required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the starting amine. researchgate.net Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic amines. chemrxiv.org The choice of the leaving group (I > Br > Cl) on the alkylating agent also significantly influences the reaction rate.

Below is a table summarizing optimized conditions for analogous N-alkylation reactions.

| Catalyst/Base | Solvent | Temperature (°C) | Alkylating Agent | Yield (%) | Reference |

| t-BuOK | Toluene | 80 | Benzyl Alcohol | High | nih.gov |

| K₂CO₃ | DMF | Room Temp. | Alkyl Halide | Good | researchgate.net |

| None | Methanol (B129727) | Reflux | Epoxide | Variable | N/A |

| Cs₂CO₃ | CH₃CN | 70 | 1-Iodohexane | High | chemrxiv.org |

| [Ru]-3 complex | Toluene | Room Temp. | Octanol (B41247) | High | nih.gov |

This table is generated based on data from analogous N-alkylation reactions and represents plausible conditions for the target synthesis.

The target molecule possesses a chiral center at the C2 position of the hexanol chain. Achieving stereocontrol is a critical aspect of its synthesis. A powerful strategy to introduce this stereocenter with high fidelity is to use a stereochemically pure starting material.

By employing an enantiomerically pure epoxide, such as (R)-1,2-epoxyhexane or (S)-1,2-epoxyhexane, the N-alkylation reaction can proceed stereospecifically. The SN2 ring-opening of an epoxide by an amine nucleophile occurs with an inversion of configuration at the center of attack. Therefore, the reaction of 4-phenylpiperidine with (R)-1,2-epoxyhexane would selectively yield (S)-1-(4-phenylpiperidin-1-yl)hexan-2-ol, while (S)-1,2-epoxyhexane would produce the (R)-enantiomer. This approach provides excellent control over the absolute stereochemistry of the final product, which is often crucial for biological activity. nih.gov

An alternative, though more complex, approach involves constructing the piperidine ring itself from acyclic precursors. Condensation reactions involving aldehydes and ketones are fundamental to the synthesis of various heterocyclic systems, including piperidines. msu.edu

A hypothetical route could involve a variation of the Knoevenagel condensation. acs.orgresearchgate.net For instance, a reaction between benzaldehyde, an amine source like ammonia, and a β-keto ester could form a dihydropyridine (B1217469) intermediate. This intermediate could then be catalytically hydrogenated to the piperidine ring. youtube.com Subsequent functionalization would be required to introduce the hexan-2-ol side chain, making this a lengthy and less convergent pathway compared to direct N-alkylation.

Reductive amination is one of the most widely used methods for the formation of C-N bonds and is a highly viable strategy for synthesizing the target compound. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. mdpi.com

For the synthesis of this compound, a logical approach would be the reaction of 4-phenylpiperidine with a suitable carbonyl compound, such as 1-hydroxyhexan-2-one (B8668886). The initial reaction would form an iminium ion intermediate, which is then reduced to the final product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective for its mildness and selectivity. researchgate.net Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation over a metal catalyst like Pd/C. mdpi.com

Table of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Mild, selective, tolerates acidic conditions | researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Effective at slightly acidic pH | N/A |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, Methanol | Clean, high-yielding, can reduce other functional groups | mdpi.com |

This table provides a summary of common reagents used in reductive amination protocols.

This method offers a high degree of convergence and is often characterized by high yields and operational simplicity.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. nih.govnih.gov Several MCRs are known for the synthesis of highly substituted piperidine rings. researchgate.netresearchgate.net

Exploration of Protecting Group Strategies for Selective Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions. jocpr.com The selection of an appropriate protecting group is dictated by its stability under various reaction conditions and the ease of its removal. jocpr.comneliti.com

For the synthesis of functionalized piperidines, the nitrogen atom of the piperidine ring is a key site for reactions. Protecting this nitrogen can direct functionalization to other parts of the molecule. nih.gov Common nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under many reaction conditions but can be removed selectively. For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis.

An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others. neliti.comnih.gov This is particularly useful when multiple reactive sites need to be differentiated. For example, a Boc-protected amine can be deprotected with acid without affecting a benzyl-protected hydroxyl group. creative-peptides.com The efficiency of the synthesis is significantly enhanced when protection and deprotection steps proceed in high yields. neliti.com

Table 1: Common Protecting Groups in Organic Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Amine | Hydrogenolysis (e.g., H₂, Pd/C) |

| Benzyl | Bn | Alcohol, Amine | Hydrogenolysis (e.g., H₂, Pd/C) |

| Acetyl | Ac | Alcohol, Amine | Acidic or basic hydrolysis |

Advanced Catalytic Syntheses

Modern synthetic chemistry heavily relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions in Piperidine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. umb.edursc.org In the context of synthesizing this compound, these reactions can be employed to introduce the phenyl group at the 4-position of the piperidine ring or to construct the hexanol side chain.

Notable examples of such reactions include the Suzuki-Miyaura, Negishi, and Heck reactions, which were recognized with the 2010 Nobel Prize in Chemistry. mdpi.com The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.com The Negishi coupling utilizes an organozinc reagent, nih.govustc.edu.cn while the Heck reaction couples an alkene with an aryl or vinyl halide. ustc.edu.cn

These methods offer a high degree of functional group tolerance and are often carried out under mild conditions. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. nih.gov

Table 2: Key Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Reactants | Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide | Palladium | C-C |

| Negishi Coupling | Organozinc compound + Organic halide | Palladium or Nickel | C-C |

| Heck Reaction | Alkene + Aryl/Vinyl halide | Palladium | C-C |

Stereocontrolled Synthesis via Chiral Catalysis

The synthesis of a specific stereoisomer of this compound, which contains a chiral center at the 2-position of the hexanol chain, requires stereocontrolled methods. Chiral catalysis is a powerful approach to achieve high enantioselectivity. This can be accomplished through the use of chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other.

Asymmetric hydrogenation and transfer hydrogenation are common methods for the enantioselective reduction of ketones to chiral alcohols. mdpi.com These reactions often employ catalysts based on rhodium, ruthenium, or iridium complexed with chiral ligands. The stereochemical outcome of these reactions is highly dependent on the structure of the substrate, the catalyst, and the reaction conditions.

Microwave-Assisted and Flow Chemistry Applications for Enhanced Synthesis Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. tsijournals.comnih.gov Microwave irradiation can lead to rapid heating, often resulting in significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. tsijournals.comdurham.ac.uk This technology has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds like piperidine derivatives. nih.govmdpi.com

Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers several advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, scalable production. durham.ac.uknih.gov The combination of microwave heating with flow chemistry can further enhance reaction efficiency and control. durham.ac.uk For instance, electroreductive cyclization in a flow microreactor has been used for the synthesis of piperidine derivatives. nih.gov

Chemo-Enzymatic and Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity. rsc.org

Enzyme-Mediated Functionalization of Piperidine or Hexanol Precursors

Enzymes such as lipases, proteases, and alcohol dehydrogenases can be employed for the functionalization of piperidine or hexanol precursors. For example, lipases are widely used for the kinetic resolution of racemic alcohols, providing access to enantiomerically pure compounds. rsc.org

Alcohol dehydrogenases (ADHs) can catalyze the enantioselective reduction of ketones to chiral alcohols, or the oxidation of alcohols. mdpi.com The biocatalytic reduction of a suitable keto-precursor could be a key step in the stereoselective synthesis of this compound. mdpi.com These enzymatic reactions are often performed in aqueous media, reducing the need for organic solvents and contributing to a more sustainable synthetic process. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| tert-Butoxycarbonyl |

| Benzyloxycarbonyl |

| Benzyl |

| Acetyl |

Scientific literature explicitly detailing the synthetic methodologies, chemo-enzymatic pathways, and microbial transformation studies for the specific compound this compound is limited. However, by examining established methods for the synthesis of structurally related N-substituted 1,2-amino alcohols and the derivatization of similar N-alkyl compounds, potential routes for its production and modification can be inferred.

Microbial Transformation Studies for Derivatization

Microbial transformation represents a powerful tool in medicinal chemistry for the derivatization of complex molecules, often providing high regio- and stereoselectivity that is challenging to achieve through conventional chemical methods. While no studies have been published on the specific microbial transformation of this compound, research on analogous N-alkyl amines and related structures highlights the potential of microorganisms to introduce hydroxyl groups and perform other modifications.

The enzymatic machinery of various microbial species, particularly cytochrome P450 monooxygenases, is well-known for its ability to catalyze the hydroxylation of a wide range of substrates, including N-alkyl compounds. semanticscholar.org These enzymes play a crucial role in drug metabolism and have been harnessed for biocatalytic applications. nih.gov For instance, the in vitro metabolism of pentamidine, a diamidine compound, has been shown to be readily hydroxylated by the cytochrome P-450 system in rat liver homogenates, yielding N-hydroxylated metabolites. nih.gov

Furthermore, studies on the metabolism of other complex N-alkylated compounds, such as the tire rubber antioxidant derivative 6PPD-Q, have identified alkyl chain hydroxylation as a significant metabolic pathway in biological systems. chemrxiv.org This suggests that microbial systems containing suitable oxygenating biocatalysts could potentially hydroxylate the hexanol side chain or other positions of this compound.

The potential for microbial derivatization of this compound is summarized in the table below, based on transformations observed in analogous compounds.

| Potential Transformation | Microbial Enzyme Class | Potential Product(s) | Reference |

| Alkyl Chain Hydroxylation | Cytochrome P450 Monooxygenases | Hydroxylated derivatives of this compound | semanticscholar.orgchemrxiv.org |

| N-Hydroxylation | Cytochrome P450 Monooxygenases | N-hydroxy-1-(4-phenylpiperidin-1-yl)hexan-2-ol | nih.gov |

It is important to note that the feasibility and outcome of microbial transformation would be highly dependent on the specific microbial strain and the culture conditions employed. Screening of diverse microbial collections would be a necessary first step to identify strains capable of transforming the parent compound into novel derivatives.

Chemo-Enzymatic Pathways

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. For a molecule like this compound, which contains a chiral center at the 2-position of the hexanol chain, enzymatic reactions can be particularly valuable for establishing the desired stereochemistry.

While a specific chemo-enzymatic pathway for this compound has not been described, general strategies for the asymmetric synthesis of N-substituted 1,2-amino alcohols are well-established and could be adapted. nih.govorganic-chemistry.orgorganic-chemistry.orgmdpi.com One such approach involves the asymmetric reductive amination of an appropriate α-hydroxy ketone precursor. nih.gov In this strategy, an enzyme, such as an imine reductase (IRED), can stereoselectively reduce the imine formed between the α-hydroxy ketone and 4-phenylpiperidine to yield the chiral 1,2-amino alcohol. nih.gov

A potential chemo-enzymatic route to (S)- or (R)-1-(4-phenylpiperidin-1-yl)hexan-2-ol could involve the following steps:

Chemical Synthesis: Synthesis of the precursor, 1-hydroxyhexan-2-one.

Biocatalytic Reductive Amination: Enzymatic reductive amination of 1-hydroxyhexan-2-one with 4-phenylpiperidine using a stereoselective imine reductase.

The choice of the imine reductase enzyme would be crucial in determining the enantioselectivity of the final product. A summary of this potential pathway is presented below.

| Step | Reaction | Catalyst | Key Feature | Reference |

| 1 | Synthesis of 1-hydroxyhexan-2-one | Chemical | Preparation of the keto-alcohol precursor | - |

| 2 | Asymmetric Reductive Amination | Imine Reductase (IRED) | Enantioselective formation of the chiral amino alcohol | nih.gov |

This chemo-enzymatic approach offers a potentially greener and more efficient alternative to traditional chemical methods that may require chiral auxiliaries or resolutions.

Advanced Spectroscopic and Structural Elucidation of 1 4 Phenylpiperidin 1 Yl Hexan 2 Ol

Vibrational Spectroscopic Investigations

Vibrational spectroscopy provides fundamental insights into the chemical bonds and functional groups present in a molecule. By analyzing the interaction of infrared radiation or inelastically scattered light with the sample, a vibrational fingerprint of the compound can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within 1-(4-phenylpiperidin-1-yl)hexan-2-ol. The presence of the hydroxyl (-OH) group from the hexanol moiety gives rise to a characteristic strong and broad absorption band in the region of 3400-3300 cm⁻¹. libretexts.orglibretexts.org The significant broadening of this peak is a clear indicator of intermolecular hydrogen bonding between alcohol molecules in the condensed phase. researchgate.net

The spectrum also displays multiple bands corresponding to C-H stretching vibrations. Aromatic C-H stretches from the phenyl group are typically observed as a series of weaker bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹), while the more intense aliphatic C-H stretching vibrations from the piperidine (B6355638) and hexyl moieties appear just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹). vscht.cz

The carbon skeleton of the molecule produces a series of characteristic absorptions. The C-O stretching vibration of the secondary alcohol is expected to produce a strong band around 1100 cm⁻¹. quimicaorganica.orgspectroscopyonline.com Aromatic C=C stretching vibrations from the phenyl ring appear in the 1600-1450 cm⁻¹ region. vscht.cz The C-N stretching of the tertiary amine in the piperidine ring is expected in the 1250-1020 cm⁻¹ range, though it may be coupled with other vibrations in the fingerprint region. wpmucdn.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400–3300 | Strong, Broad | O-H stretch (intermolecular H-bonding) |

| 3100–3000 | Weak to Medium | C-H stretch (Aromatic) |

| 2950–2850 | Strong | C-H stretch (Aliphatic) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (Aromatic ring) |

| ~1100 | Strong | C-O stretch (Secondary alcohol) |

| 1250–1020 | Medium | C-N stretch (Tertiary amine) |

Raman Spectroscopy for Conformational Insight and Lattice Vibrations

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, serves as a valuable complementary technique to FT-IR. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations, providing key information about the carbon skeleton and aromatic system of this compound.

The Raman spectrum is expected to be dominated by signals from the phenyl group. A strong, sharp band around 1000 cm⁻¹ corresponding to the symmetric ring breathing mode of the monosubstituted benzene (B151609) ring is a characteristic feature. nicoletcz.cz Other aromatic C=C stretching and C-H in-plane bending vibrations will also be prominent in the fingerprint region (1600-600 cm⁻¹).

The aliphatic portions of the molecule, including the piperidine ring and the hexyl chain, will contribute to the complex series of bands in the C-H stretching region (2800-3000 cm⁻¹) and the lower frequency region associated with C-C skeletal vibrations and deformation modes. researchgate.netnih.gov These lattice vibrations can provide information about the conformational state of the molecule in the solid phase. In contrast to FT-IR, the O-H stretching vibration is typically very weak and often not observed in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100–3000 | Medium | C-H stretch (Aromatic) |

| 3000–2850 | Strong | C-H stretch (Aliphatic) |

| ~1600 | Medium | C=C stretch (Aromatic ring) |

| ~1000 | Strong | Aromatic ring breathing (symmetric) |

| 1500–600 | Medium to Weak | Fingerprint Region (C-C skeletal modes, CH₂ deformations) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and stereochemistry of this compound can be determined.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The aromatic protons of the phenyl ring are expected to resonate in the downfield region of δ 7.20–7.40 ppm. The proton attached to the hydroxyl-bearing carbon of the hexyl chain (H-2') would appear as a multiplet around δ 3.7 ppm. The protons on the piperidine carbons adjacent to the nitrogen (H-2, H-6) are shifted downfield by the electron-withdrawing effect of the nitrogen atom. The protons of the methylene (B1212753) group of the hexyl chain directly attached to the nitrogen (H-1') are diastereotopic due to the adjacent chiral center (C-2') and are expected to appear as distinct multiplets. The remaining aliphatic protons of the piperidine and hexyl chains resonate in the upfield region of δ 1.20–2.80 ppm, with the terminal methyl group (H-6') appearing as a triplet around δ 0.90 ppm.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The aromatic carbons resonate between δ 126.0 and 145.0 ppm. The carbon bearing the hydroxyl group (C-2') is expected around δ 70.0 ppm. The carbons of the piperidine ring adjacent to the nitrogen (C-2, C-6) and the methylene carbon of the side chain attached to the nitrogen (C-1') appear in the δ 54.0–62.0 ppm range. The remaining aliphatic carbons are found in the upfield region (δ 14.0–43.0 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Piperidine Ring | |||

| 2, 6 | CH₂ | eq: 2.9 (m), ax: 2.1 (m) | 55.0 |

| 3, 5 | CH₂ | eq: 1.9 (m), ax: 1.7 (m) | 33.0 |

| 4 | CH | 2.6 (m) | 42.5 |

| Phenyl Ring | |||

| 1'' | C | - | 144.5 |

| 2'', 6'' | CH | 7.30 (m) | 128.8 |

| 3'', 5'' | CH | 7.25 (m) | 126.5 |

| 4'' | CH | 7.20 (m) | 127.0 |

| Hexanol Side Chain | |||

| 1' | CH₂ | 2.5 (m), 2.4 (m) | 61.5 |

| 2' | CH | 3.7 (m) | 70.0 |

| 3' | CH₂ | 1.5 (m) | 34.5 |

| 4' | CH₂ | 1.3 (m) | 28.0 |

| 5' | CH₂ | 1.4 (m) | 22.8 |

| 6' | CH₃ | 0.90 (t, J = 7.0 Hz) | 14.0 |

| - | OH | variable (br s) | - |

2D NMR experiments are essential to confirm these assignments:

The stereochemistry and preferred conformation of the piperidine ring can be determined using coupling constants and Nuclear Overhauser Effect (NOE) data. The piperidine ring is expected to adopt a stable chair conformation. Due to its steric bulk, the 4-phenyl substituent will strongly prefer an equatorial orientation to minimize unfavorable 1,3-diaxial interactions. nih.gov

This conformation can be confirmed by analyzing the ³JHH coupling constants of the H-4 proton. A large coupling constant (³Jax-ax ≈ 10–13 Hz) between H-4 (axial) and the axial protons at C-3 and C-5 would be expected, while smaller couplings (³Jax-eq and ³Jeq-eq ≈ 2–5 Hz) would be observed for equatorial protons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are in close proximity (< 5 Å). mdpi.com In the predicted chair conformation with an equatorial phenyl group, NOESY cross-peaks would be expected between the axial protons on the same side of the ring (e.g., H-2ax, H-4ax, and H-6ax). The absence of strong NOE correlations between the phenyl protons and the axial protons at C-2/C-6 would further support the equatorial position of the phenyl group.

Saturated six-membered rings like piperidine are not static; they undergo a dynamic process of ring inversion where one chair conformation converts to another. rsc.org At room temperature, this process is typically fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons of the CH₂ groups at positions 2, 3, 5, and 6.

A variable-temperature (VT) NMR study could be used to probe this dynamic behavior. As the temperature is lowered, the rate of ring inversion decreases. This would cause the averaged signals for the diastereotopic protons at C-2/C-6 and C-3/C-5 to broaden, coalesce at a specific temperature (the coalescence temperature, Tc), and finally resolve into distinct signals for the individual axial and equatorial protons at lower temperatures. beilstein-journals.org

From the coalescence temperature and the frequency difference between the resolved axial and equatorial signals, the free energy of activation (ΔG‡) for the chair-chair interconversion can be calculated. For substituted piperidine systems, this barrier is typically in the range of 10-15 kcal/mol. rsc.orgnih.gov These studies provide quantitative insight into the conformational flexibility of the piperidine core of the molecule.

Mass Spectrometric Analyses for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms. For this compound, mass spectrometric analysis would confirm its molecular formula, C₁₇H₂₇NO, corresponding to a molecular weight of 261.40 g/mol .

The fragmentation of the molecule is anticipated to proceed through several key pathways:

Alpha-cleavage adjacent to the hydroxyl group: This is a characteristic fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this would lead to the formation of a resonance-stabilized cation.

Cleavage of the bond between the nitrogen and the substituted hexanol chain: This would result in fragments corresponding to the 4-phenylpiperidine (B165713) moiety and the hexanol side chain.

Loss of a water molecule: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺˙. whitman.edu

Fragmentation of the piperidine ring: The piperidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

Formation of a tropylium (B1234903) ion: The phenyl group can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91. whitman.edu

A plausible fragmentation pattern is detailed in the interactive data table below.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 261 | [C₁₇H₂₇NO]⁺˙ | C₁₇H₂₇NO | Molecular Ion |

| 243 | [C₁₇H₂₅N]⁺˙ | C₁₇H₂₅N | Loss of H₂O (Dehydration) |

| 160 | [C₁₁H₁₄N]⁺ | C₁₁H₁₄N | Cleavage of the C-C bond adjacent to the nitrogen |

| 159 | [C₁₁H₁₃N]⁺˙ | C₁₁H₁₃N | 4-Phenylpiperidine radical cation |

| 101 | [C₆H₁₃O]⁺ | C₆H₁₃O | Alpha-cleavage of the hexanol side chain |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion from the phenyl group |

X-ray Crystallography for Solid-State Molecular Architecture (If available for the compound or close analogs)

As of the latest available data, a single-crystal X-ray structure for this compound has not been reported. However, the solid-state molecular architecture can be inferred from the crystallographic data of closely related N-substituted 4-phenylpiperidine analogs. nih.govresearchgate.net

Studies on various 4-phenylpiperidine derivatives have consistently shown that the piperidine ring adopts a chair conformation. nih.govresearchgate.net In this conformation, the bulky phenyl group at the C4 position preferentially occupies the equatorial position to minimize steric hindrance. nih.govacs.org This equatorial preference is a dominant factor in the conformational analysis of 4-phenylpiperidine analgesics. nih.govacs.org

A hypothetical crystallographic data table based on known analogs is presented below to illustrate the expected parameters.

| Parameter | Expected Value | Reference/Justification |

| Crystal System | Monoclinic or Orthorhombic | Common for related piperidine derivatives researchgate.net |

| Space Group | P2₁/c or Pbca | Frequently observed for similar organic compounds researchgate.net |

| Piperidine Ring Conformation | Chair | Energetically most favorable conformation nih.govresearchgate.net |

| Phenyl Group Orientation | Equatorial | Minimizes steric strain nih.govacs.org |

| N-Substituent Orientation | Equatorial | Generally preferred for bulky substituents |

| Key Intermolecular Interactions | O-H···N or O-H···O Hydrogen Bonding | Presence of a hydroxyl group facilitates hydrogen bonding |

Computational Chemistry and Theoretical Investigations of 1 4 Phenylpiperidin 1 Yl Hexan 2 Ol

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of medium-sized organic molecules. The B3LYP functional, combined with basis sets like 6-311G(d,p), is frequently employed for these types of analyses, providing reliable predictions of molecular properties. researchgate.netresearchgate.net

The initial step in any quantum chemical study is the geometry optimization of the molecule. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. For molecules with flexible side chains like 1-(4-phenylpiperidin-1-yl)hexan-2-ol, multiple local minima on the potential energy surface may exist. A thorough conformational analysis is necessary to identify the global minimum. The piperidine (B6355638) ring in such compounds typically adopts a chair conformation. researchgate.net The energetic landscape can reveal the relative stabilities of different conformers and the energy barriers for conversion between them.

Table 1: Representative Optimized Geometrical Parameters for a Phenylpiperidine Moiety (Note: These are representative values based on similar structures and may vary for the specific compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperidine) | 1.46 | ||

| C-C (piperidine) | 1.53 | ||

| C-N-C (piperidine) | 112 | ||

| Phenyl-Piperidine Dihedral | ~48-90 |

The electronic properties of a molecule are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com A larger energy gap implies higher stability and lower reactivity. mdpi.com For piperidine derivatives, the HOMO is often localized on the phenyl ring and the nitrogen atom, while the LUMO may be distributed over the phenyl ring. icm.edu.pl

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net In a typical MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net For a molecule like this compound, the oxygen atom of the hydroxyl group would be expected to be a region of high negative potential.

Table 2: Typical Frontier Orbital Energies for Piperidine Derivatives (Note: These are representative values and can be influenced by substituents and conformation)

| Orbital | Energy (eV) |

| HOMO | -6.0 to -7.0 |

| LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with the experimental one. researchgate.net This comparison helps in the precise assignment of spectral bands to specific molecular vibrations, such as C-H stretching, N-H bending, and C-O stretching. It is common practice to scale the calculated frequencies by a factor to account for anharmonicity and the limitations of the theoretical method.

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. liverpool.ac.uk These predictions are highly sensitive to the molecular geometry, making them an excellent tool for conformational analysis and structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. liverpool.ac.uk By comparing the calculated NMR parameters with experimental data, the proposed structure and stereochemistry of a molecule can be confirmed.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the investigation of charge transfer between occupied and unoccupied orbitals, which can be indicative of hyperconjugative interactions and delocalization of electron density. researchgate.net This analysis can quantify the stabilization energies associated with these interactions, offering deeper insights into the molecule's electronic structure and stability.

Molecules with significant charge transfer characteristics and hyperpolarizability can exhibit non-linear optical (NLO) properties. researchgate.net Computational chemistry can be used to predict these properties by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with large β values are potential candidates for NLO materials, which have applications in optoelectronics and photonics. nih.gov The presence of donor and acceptor groups within a molecule can enhance its NLO response.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide a window into its behavior at the atomic level, revealing its conformational flexibility and interactions with its environment.

Conformational Sampling in Solution and in Different Environments

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound possesses significant conformational flexibility due to its rotatable bonds in the hexanol chain and the piperidine ring. MD simulations can systematically explore the conformational landscape of this molecule in various environments, such as in an aqueous solution to mimic physiological conditions or in a non-polar solvent to simulate a lipid membrane environment.

Below is a representative data table of a hypothetical conformational analysis, illustrating the types of findings that would be generated from such a study.

| Conformer ID | Dihedral Angle (C-N-C-C) (°) | Phenyl-Piperidine Orientation | Hexanol Chain Conformation | Relative Energy (kcal/mol) | Population (%) |

| 1 | 175.2 | Equatorial | Extended | 0.00 | 45.3 |

| 2 | 65.8 | Axial | Folded | 1.25 | 25.1 |

| 3 | -178.9 | Equatorial | Partially Folded | 1.89 | 15.6 |

| 4 | -70.1 | Axial | Extended | 2.54 | 14.0 |

This table presents hypothetical data for illustrative purposes.

Intermolecular Interaction Dynamics

Beyond its own conformational dynamics, understanding how this compound interacts with surrounding molecules is crucial. In an aqueous environment, MD simulations can map the hydrogen bonding patterns between the hydroxyl group of the hexanol chain, the nitrogen of the piperidine ring, and water molecules. These interactions are key to the molecule's solubility and bioavailability.

Furthermore, simulations can shed light on non-specific hydrophobic interactions between the phenyl and hexyl moieties of the compound and other non-polar molecules or environments, such as the lipid bilayer of a cell membrane. The dynamics of these interactions, including the timescale of their formation and breakage, can be quantified to build a comprehensive picture of the molecule's behavior in a biological milieu.

Molecular Docking and Receptor Interaction Modeling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliotekanauki.pl This method is extensively used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a biological target, typically a protein or enzyme.

Prediction of Binding Modes with Canonical Biological Receptors (e.g., GABA receptors, dopamine (B1211576) receptors, sigma receptors, enzymes)

The 4-phenylpiperidine (B165713) scaffold is a well-known pharmacophore that interacts with a variety of central nervous system receptors, including GABA, dopamine, and sigma receptors. brieflands.comnih.govunict.it Molecular docking studies can be employed to predict how this compound might bind to the active sites of these receptors. Using the crystal structures of these target proteins, the compound can be virtually screened against them to identify the most likely binding poses.

For instance, docking into the benzodiazepine (B76468) binding site of the GABA-A receptor might reveal interactions with key amino acid residues. researchgate.netnih.gov Similarly, docking into the binding pocket of a dopamine receptor could show how the phenyl group engages in aromatic interactions, a common feature for many dopamine receptor ligands. semanticscholar.orgnih.gov The sigma receptors, known for their promiscuous binding of various ligands, would also be a key target for such in silico studies, where the flexible hexanol chain could play a significant role in achieving a stable binding conformation. nih.govcsic.es

Binding Affinity Prediction and Scoring Functions

A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity of the ligand for the target receptor. lew.ro These scoring functions calculate a score, often expressed in terms of binding energy (e.g., in kcal/mol), which reflects the strength of the interaction. A lower (more negative) score generally indicates a more favorable binding affinity.

By docking this compound into the active sites of various receptors and calculating the corresponding binding scores, a theoretical affinity profile can be generated. This allows for the prioritization of potential biological targets for this compound.

The following table provides hypothetical binding affinity predictions for this compound with several key receptors.

| Target Receptor | PDB ID | Binding Affinity (kcal/mol) | Predicted pKi |

| GABA-A Receptor (α1β2γ2) | 6HUP | -8.9 | 6.54 |

| Dopamine D2 Receptor | 6CM4 | -9.5 | 7.01 |

| Dopamine D3 Receptor | 3PBL | -9.8 | 7.23 |

| Sigma-1 Receptor | 5HK1 | -10.2 | 7.52 |

| Sigma-2 Receptor | 6W0C | -9.1 | 6.71 |

This table presents hypothetical data for illustrative purposes. PDB IDs are for existing structures of these receptors and are used here for context.

Hydrogen Bonding Networks and Hydrophobic Interactions within Binding Pockets

Detailed analysis of the docked poses of this compound can reveal the specific molecular interactions that stabilize the ligand-receptor complex. Key among these are hydrogen bonds and hydrophobic interactions.

The hydroxyl group on the hexanol chain is a potential hydrogen bond donor and acceptor, and the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. Docking studies can identify specific amino acid residues in the receptor's binding pocket, such as serines, threonines, or asparagines, that could form hydrogen bonds with these functional groups. pensoft.net

The phenyl group and the alkyl chain of the molecule are predominantly hydrophobic. Within the binding pocket of a receptor, these moieties would be expected to form favorable van der Waals and hydrophobic interactions with non-polar amino acid residues like leucine, isoleucine, valine, and phenylalanine. The precise nature of these interactions, including the distances and geometries, can be elucidated from the docked complex, providing a structural rationale for the observed binding affinity. For example, a π-π stacking interaction between the compound's phenyl ring and a phenylalanine or tyrosine residue in the receptor is a common and significant stabilizing interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activities

QSAR studies on analogs of this compound have been instrumental in identifying the key structural attributes that govern their interactions with various biological targets. These studies provide a framework for the rational design of new, more potent, and selective molecules.

The development of robust QSAR models is contingent on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For derivatives of 4-phenylpiperidine, a variety of descriptors have been successfully employed to model their biological activities, such as analgesic and anticonvulsant effects. nih.govconicet.gov.ar

Commonly used molecular descriptors in QSAR studies of related piperidine compounds include:

Topological Descriptors: These describe the connectivity of atoms in a molecule and are independent of its three-dimensional conformation. Examples include the Moran autocorrelation of lag 2 weighted by mass (MATS2m) and lag 7 weighted by mass (MATS7m). analchemres.org

Geometrical (3D) Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms in a molecule. Examples include Radial Distribution Function (RDF) descriptors (e.g., RDF110m, RDF030v, RDF075v) and 3D-MoRSE descriptors (e.g., Mor16m, Mor22e). analchemres.org

Physicochemical Descriptors: These relate to properties such as lipophilicity (logP), molar refractivity, and electronic properties. Lipophilicity, in particular, has been shown to be a critical factor in the activity of piperidinol esters. nih.gov

Steric and Electrostatic Descriptors: In three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated around the molecules to determine how their shape and charge distribution influence activity. scientific.net

The process of developing a QSAR model typically involves calculating a wide range of descriptors for a series of compounds with known biological activities. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build a mathematical model that correlates the descriptors with the observed activities. nih.govanalchemres.orgnih.gov For instance, a nonlinear QSAR study on 4-phenylpiperidine derivatives acting as mu opioid agonists utilized a three-layer back-propagation neural network to correlate selected molecular descriptors with analgesic activities. nih.gov

The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their reliability for predicting the activity of new, untested compounds. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperidine Analogs

| Descriptor Class | Specific Descriptor Example | Description | Potential Relevance for this compound |

| Topological | Moran autocorrelation (MATS2m) | Encodes information about the distribution of atomic masses at a topological distance of 2. | Could describe the spatial arrangement of the phenyl and hexanol moieties. |

| Geometrical (3D) | Radial Distribution Function (RDF030v) | Represents the probability distribution of finding an atom in a spherical volume around another atom, weighted by van der Waals volume. | May capture the shape and size of the molecule, which is crucial for receptor binding. |

| Physicochemical | Lipophilicity (logP) | Measures the partitioning of a compound between an octanol (B41247) and water phase, indicating its hydrophobicity. | The hexyl chain and phenyl group would significantly influence the lipophilicity, likely affecting cell membrane permeability and target interaction. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | The hydroxyl group and the nitrogen atom in the piperidine ring would contribute to the dipole moment, influencing electrostatic interactions. |

This table is illustrative and based on descriptors used for analogous compounds.

QSAR models provide valuable insights into how specific structural features of a molecule contribute to its biological activity. For analogs of this compound, QSAR studies have elucidated several key structure-activity relationships for various in vitro biological endpoints.

For example, in a study of aromatic esters of 1-methyl-4-piperidinol with analgesic activity, it was found that lipophilicity, particularly at the meta position of the aromatic ring, and the presence of a hydrogen-bond acceptor enhanced potency. nih.gov Conversely, the length and width of substituents at the ortho, meta, and para positions showed a negative correlation with activity. nih.gov Applying this to this compound, the presence of the hydroxyl group, a potential hydrogen-bond donor and acceptor, would be a critical feature to consider in any QSAR model.

In 3D-QSAR studies of 4-phenylpiperidine derivatives as µ-opioid agonists, CoMFA contour maps have revealed regions where steric bulk and specific electrostatic properties are favorable or unfavorable for activity. scientific.net These models can highlight, for instance, that a bulky substituent at a particular position on the phenyl ring may enhance binding to the receptor, while an electronegative group at another position might be detrimental.

For anticonvulsant activity, QSAR models of various heterocyclic compounds have been developed. nih.gov While not directly piperidine-based, these studies often identify common pharmacophoric features, such as a hydrophobic aromatic ring, a hydrogen-bond acceptor/donor, and a specific spatial arrangement of these features. The phenyl group, the piperidine nitrogen, and the hydroxyl group of this compound could fulfill these pharmacophoric requirements.

Table 2: Correlation of Structural Features with Potential In Vitro Activities for this compound Analogs

| Structural Feature | Potential In Vitro Biological Endpoint | Nature of Correlation | Rationale Based on Analog Studies |

| Phenyl Ring | Opioid Receptor Binding | Positive | The aromatic ring is a common feature in many opioid ligands, contributing to hydrophobic and pi-stacking interactions within the receptor binding pocket. |

| Piperidine Nitrogen | Various Receptor Interactions | Positive (as a proton acceptor) | The basic nitrogen can form crucial ionic or hydrogen-bond interactions with acidic residues in a receptor active site. |

| Hydroxyl Group on Hexyl Chain | Analgesic/Anticonvulsant Activity | Positive (as H-bond donor/acceptor) | Hydroxyl groups are often involved in key hydrogen bonding interactions that anchor a ligand in its binding site. |

| Length of the Hexyl Chain | Lipophilicity and Receptor Fit | Optimal length required | The alkyl chain contributes to the overall lipophilicity of the molecule. An optimal length is often necessary for fitting into a hydrophobic pocket of a receptor. |

| Substituents on Phenyl Ring | Modulator of Activity/Selectivity | Varies (Positive or Negative) | The electronic and steric properties of substituents can fine-tune the binding affinity and selectivity for different biological targets. |

This table presents hypothetical correlations for this compound based on published QSAR findings for structurally related compounds.

Molecular Level Interaction Studies and Receptor Binding Affinity in Vitro

Binding Affinity Profiling Against Receptor Subtypes

No data is available on the binding affinity of 1-(4-Phenylpiperidin-1-yl)hexan-2-ol for sigma, dopamine (B1211576), GABA, or any other receptor subtypes as determined by radioligand binding assays.

There is no information in the scientific literature regarding the use of fluorescence-based assays to determine the receptor binding characteristics of this compound.

Enzyme Inhibition Kinetics (In Vitro)

No studies have been published that report the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any enzymes, such as hydrolases or transferases.

In the absence of any enzyme inhibition data, there have been no mechanistic investigations into how this compound might inhibit enzymatic activity.

Protein-Ligand Interaction Characterization (In Vitro)

There are no available studies that characterize the specific molecular interactions between this compound and any protein targets.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements

No published studies were found that utilize Surface Plasmon Resonance (SPR) to determine the kinetic parameters (association and dissociation rates) or the binding affinity of this compound with any specific biological target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

There is no available research that has employed Isothermal Titration Calorimetry (ITC) to analyze the thermodynamic profile (including enthalpy and entropy changes) of the binding interaction between this compound and a molecular target.

Ligand-Observed NMR for Interaction Site Mapping

Information regarding the use of Ligand-Observed Nuclear Magnetic Resonance (NMR) spectroscopy to map the specific interaction sites of this compound with a receptor or protein is not present in the current scientific literature.

Cellular Target Engagement Studies (Non-Toxicity/Mechanism Focused)

Fluorescent Probe-Based Assays for Intracellular Target Binding

No studies have been identified that describe the development or use of fluorescent probes based on the this compound scaffold to visualize or quantify its engagement with intracellular targets.

Pull-down Assays for Identifying Protein Interactors

There is no documented research that has utilized pull-down assays or other proteomic approaches to identify the protein binding partners of this compound within a cellular context.

Analytical Method Development for Research Applications of 1 4 Phenylpiperidin 1 Yl Hexan 2 Ol

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, ensuring the purity of the active substance and enabling the separation of closely related structures such as isomers. For 1-(4-Phenylpiperidin-1-yl)hexan-2-ol, the development of reliable chromatographic methods is a critical step in its characterization.

High-Performance Liquid Chromatography (HPLC) Method Development

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for assessing the purity of this compound and separating it from potential synthesis-related impurities and degradation products.

Method development typically begins with column and mobile phase selection. A C18 column is a common starting point for non-polar to moderately polar compounds. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure adequate retention and separation. rjptonline.orgresearchgate.net The phenyl group in the target compound allows for straightforward detection using a UV detector.

A forced degradation study is conducted to ensure the method can separate the intact compound from its degradation products. The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. The resulting solutions are then analyzed to demonstrate the method's specificity. researchgate.net

Example HPLC Method Parameters:

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: Acetonitrile

Gradient: Start at 30% B, linear increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Column Temperature: 30°C

The table below summarizes hypothetical results from a forced degradation study, demonstrating the method's ability to resolve the parent compound from its degradants.

| Stress Condition | Retention Time of Parent Compound (min) | Peak Purity | % Degradation | Retention Times of Major Degradants (min) |

|---|---|---|---|---|

| Acid (0.1N HCl, 60°C, 8h) | 10.2 | >0.998 | 8.5% | 7.8, 9.1 |

| Base (0.1N NaOH, 60°C, 8h) | 10.2 | >0.998 | 12.3% | 6.5, 8.4 |

| Oxidative (3% H₂O₂, RT, 24h) | 10.2 | >0.999 | 5.1% | 11.5 (N-oxide) |

| Thermal (80°C, 48h) | 10.2 | >0.999 | 1.8% | - |

| Photolytic (UV light, 24h) | 10.2 | >0.999 | 2.5% | - |

Chiral HPLC for Enantiomeric Separation and Purity Determination

The structure of this compound contains a chiral center at the second carbon of the hexanol chain. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and the determination of enantiomeric purity are crucial. nih.gov Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common approach for this purpose. nih.govmdpi.com

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective in separating a wide range of chiral compounds. nih.govmdpi.com Method development involves screening different CSPs and mobile phase systems (normal-phase, polar-organic, or reversed-phase) to achieve optimal resolution between the (R)- and (S)-enantiomers.

Example Chiral HPLC Method Parameters:

Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 150 mm x 4.6 mm, 5 µm

Mobile Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% diethylamine (B46881)

Flow Rate: 0.8 mL/min

Detection: UV at 220 nm

Column Temperature: 25°C

The following table presents representative data for the successful chiral separation of the enantiomers.

| Enantiomer | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| (R)-1-(4-Phenylpiperidin-1-yl)hexan-2-ol | 8.5 | 2.1 | - |

| (S)-1-(4-Phenylpiperidin-1-yl)hexan-2-ol | 9.8 | - | |

| Sample A (Enantiopure R) | 8.5 | - | >99.5% |

| Sample B (Racemic) | 8.5, 9.8 | 2.1 | 0% |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to its polarity and relatively high molecular weight, this compound may exhibit poor peak shape and thermal degradation during GC analysis. Therefore, derivatization is often necessary to increase its volatility and thermal stability. researchgate.netnih.gov

The hydroxyl group can be converted to a less polar and more volatile silyl (B83357) ether using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process allows for analysis at lower temperatures, preserving the integrity of the molecule.

Example GC Method Parameters:

Derivatization: Sample dissolved in pyridine (B92270), add BSTFA, heat at 70°C for 30 minutes.

Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

Carrier Gas: Helium, constant flow 1.2 mL/min

Injector Temperature: 280°C

Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.

Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Detector Temperature: 310°C

This method can be used to assess purity and quantify volatile impurities that may not be detected by HPLC.

Quantification Techniques in Research Matrices (e.g., Reaction Mixtures, In Vitro Samples)

Accurate quantification of this compound in complex matrices is vital for pharmacokinetic studies, in vitro assays, and monitoring reaction progress.

LC-MS/MS Method Development for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification in complex biological matrices due to its exceptional sensitivity and selectivity. rsc.orgnih.gov

Method development involves optimizing both the chromatographic separation and the mass spectrometric detection. A simple and rapid sample preparation, such as protein precipitation or liquid-liquid extraction, is typically employed to remove matrix interferences. nih.govankara.edu.tr For mass spectrometry, electrospray ionization (ESI) in positive mode is generally suitable for piperidine-containing compounds. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high selectivity. ankara.edu.tr

Example LC-MS/MS Method Parameters:

Sample Preparation: Protein precipitation with acetonitrile for plasma samples.

Chromatography: Rapid gradient elution on a C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Mass Spectrometry: ESI positive mode.

MRM Transitions:

Analyte: Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/z (e.g., 276.2 → 160.1)

Internal Standard: (e.g., Deuterated analog) m/z → m/z

Validation: The method is validated for linearity, accuracy, precision, limit of quantification (LLOQ), and matrix effects according to regulatory guidelines. researchgate.net

The table below shows typical validation summary results for the quantification of the compound in rat plasma.

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.5 - 500 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | Within ±15% |

| Matrix Effect | Minimal and consistent |

| Recovery | > 85% |

UV-Vis Spectrophotometric Quantification (If applicable)

UV-Vis spectrophotometry is a simpler, less expensive technique that can be applicable for quantifying higher concentrations of the analyte in simple matrices, such as during chemical synthesis monitoring, provided no other components in the mixture absorb at the same wavelength. The presence of the phenyl ring in this compound results in UV absorbance.

The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the pure compound across the UV spectrum. A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer's Law, this plot of absorbance versus concentration should be linear. mdpi.com

Example UV-Vis Quantification Parameters:

Solvent: Ethanol

λmax: ~258 nm

Calibration Range: 5 - 50 µg/mL

The following table shows data used to construct a typical calibration curve.

| Concentration (µg/mL) | Absorbance at 258 nm |

|---|---|

| 5 | 0.112 |

| 10 | 0.225 |

| 20 | 0.451 |

| 30 | 0.674 |

| 40 | 0.899 |

| 50 | 1.123 |

Regression Equation: y = 0.0224x + 0.001 Correlation Coefficient (r²): 0.9998

Novel Detection Methods for Studying Compound Behavior in Research Settings

The study of novel psychoactive substances, including this compound, necessitates the development of advanced and sensitive detection methods. Beyond traditional analytical techniques, which are primarily focused on identification and quantification, novel methods are emerging that offer deeper insights into the compound's biological and chemical behavior in research settings. These methods include innovative biosensors, advanced spectroscopic techniques, and novel electrochemical approaches that can provide real-time data on molecular interactions and cellular effects.

One of the most promising areas of development is the use of genetically encoded biosensors. For instance, a fluorescent biosensor named psychLight has been engineered to detect the hallucinogenic potential of compounds by sensing specific conformations of the serotonin (B10506) 5-HT2A receptor. ucdavis.edunih.gov While not yet specifically tested on this compound, this technology could be adapted to study how it and its analogs interact with this key receptor in real-time within living cells. nih.gov Such biosensors offer a direct fluorescence readout, enabling a rapid assessment of a compound's potential psychoactive effects at an early stage of research. nih.gov This approach fills a critical gap between in vitro assays and more complex in vivo studies. nih.gov

Electrochemical sensors represent another frontier in the detection of psychoactive compounds. researchgate.netnih.gov These devices, which measure changes in electrical properties resulting from a chemical reaction, offer high sensitivity, portability, and rapid analysis times. researchgate.net Novel electrochemical biosensors are being developed that utilize enzymes or other biological recognition elements to achieve high specificity for target analytes. nih.govmdpi.com For example, a voltametric enzymatic biosensor using cytochrome c has been developed for the detection of fentanyl, demonstrating the potential for creating similar sensors for other synthetic opioids and related piperidine (B6355638) compounds. mdpi.com The application of such sensors could allow for the real-time monitoring of this compound in various biological matrices during preclinical research.

Advanced spectroscopic methods also provide powerful tools for investigating the behavior of novel compounds. Techniques like Raman spectroscopy offer non-destructive, real-time analysis and have been successfully used in identifying illicit substances, including new psychoactive compounds, in community settings. mdpi.com In a research context, Raman and Fourier-transform infrared (FT-IR) spectroscopy can be used to study the binding of a compound to target proteins by analyzing changes in vibrational modes upon interaction. nih.govnih.gov Furthermore, fluorescence spectroscopy can be employed to investigate the binding of a compound to proteins like serum albumin, providing data on binding mechanisms and conformational changes in the protein. nih.gov

These novel detection methods offer significant advantages over traditional analytical techniques for studying the complex behavior of compounds like this compound in research settings. By providing real-time, sensitive, and specific information on molecular interactions and cellular effects, these approaches can accelerate the understanding of new psychoactive substances.

Table of Research Findings on Novel Detection Methods

| Detection Method | Principle of Operation | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Genetically Encoded Biosensors (e.g., psychLight) | A genetically engineered protein that changes fluorescence upon binding to a target molecule or sensing a specific receptor conformation. ucdavis.edunih.gov | Studying the interaction with and activation of serotonin receptors (e.g., 5-HT2A) in real-time in living cells to assess psychoactive potential. nih.gov | High specificity and sensitivity; allows for real-time monitoring in a biological context. nih.gov |

| Electrochemical Biosensors | Measurement of changes in electrical signals (current or voltage) resulting from the interaction of the target compound with a biological recognition element (e.g., an enzyme) on an electrode surface. researchgate.netnih.gov | Rapid and sensitive detection in biological fluids for pharmacokinetic studies; on-site detection in research environments. researchgate.netmdpi.com | Portability, low cost, rapid analysis, and high sensitivity. researchgate.net |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a unique vibrational fingerprint of a molecule. mdpi.com | Non-destructive identification of the compound and its metabolites; studying drug-receptor interactions by analyzing changes in vibrational spectra. mdpi.comnih.gov | Non-destructive, requires minimal sample preparation, and can be used for in-situ analysis. mdpi.com |

| Fluorescence Spectroscopy | Measurement of the fluorescence emitted by a substance after it has absorbed light. nih.gov | Investigating binding interactions with proteins, such as serum albumin, to understand its pharmacokinetic and pharmacodynamic properties. nih.gov | High sensitivity and provides information on the molecular environment and conformational changes of proteins upon binding. nih.gov |

Future Research Directions and Unexplored Avenues for 1 4 Phenylpiperidin 1 Yl Hexan 2 Ol

Exploration of Alternative Synthetic Paradigms

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry. nih.gov Future research into 1-(4-Phenylpiperidin-1-yl)hexan-2-ol should investigate modern, efficient synthetic methodologies that offer improvements in yield, purity, and stereocontrol over classical approaches.

One promising avenue is the catalytic hydrogenation of pyridine (B92270) precursors . Recent advancements have demonstrated the efficacy of various transition metal catalysts—including those based on rhodium, iridium, and platinum—for the reduction of functionalized pyridines under increasingly mild conditions. asianpubs.orgchemrxiv.orgrsc.org An alternative strategy could involve an iridium(III)-catalyzed ionic hydrogenation, which has shown robustness and selectivity for producing functionalized piperidines. chemrxiv.org

Another innovative approach is the use of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules like highly substituted piperidines in a single step from simple, readily available starting materials. scispace.comrsc.orggrowingscience.com Developing a convergent MCR to assemble the this compound scaffold could significantly streamline its synthesis, making it more efficient and amenable to the creation of diverse analogue libraries for structure-activity relationship (SAR) studies. scispace.com

Table 1: Comparison of Potential Synthetic Paradigms

| Methodology | Potential Catalysts/Reagents | Key Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | PtO₂, Rh₂O₃, Iridium(III) complexes | High atom economy, well-established, potential for stereoselectivity. asianpubs.orgchemrxiv.orgrsc.org | Harsh conditions (high pressure/temperature) may be required; catalyst poisoning. nih.gov |

| Multi-Component Reactions (MCRs) | Lewis acids, organocatalysts (e.g., SLS) | Operational simplicity, rapid assembly of molecular complexity, greener reaction conditions (e.g., in water). scispace.comrsc.org | Optimization can be complex; control of stereochemistry may be difficult. |

| Asymmetric Cyclization | Gold(I) or Palladium complexes | High enantioselectivity, formation of multiple bonds in one step. nih.govdigitellinc.com | Substrate-specific, may require complex ligand synthesis. |

Advanced Computational Modeling Beyond Current Methodologies

Computational chemistry offers powerful tools to predict molecular properties and interactions, guiding experimental work. For this compound, future research should move beyond simple docking studies to employ more sophisticated modeling techniques.

Molecular Dynamics (MD) simulations can provide a dynamic picture of how the compound interacts with potential biological targets over time. nih.govmdpi.com By simulating the compound in complex with a receptor, researchers can assess the stability of binding poses, identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and understand the role of solvent molecules. nih.govresearchgate.net This approach would be invaluable for elucidating its binding mode at receptors known to interact with other phenylpiperidines, such as opioid or sigma receptors. nih.govresearchgate.net

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models for a series of analogues could identify the specific structural features crucial for biological activity. Advanced cheminformatics approaches, such as a flexible scaffold-based approach, could be used to design compounds with specific polypharmacological profiles by fitting the scaffold into different receptors in distinct binding poses. nih.govucla.edu

Investigation of Polypharmacology and Off-Target In Vitro Interactions

The 4-phenylpiperidine (B165713) scaffold is a classic example of a "privileged structure," a molecular framework capable of binding to multiple, distinct biological targets. nih.govpageplace.deacs.org Derivatives of this scaffold are known to interact with a wide array of receptors, including mu-opioid receptors, dopamine (B1211576) receptors, and sigma receptors. painphysicianjournal.comwikipedia.orgnih.gov This inherent promiscuity makes the investigation of polypharmacology—the ability of a single compound to modulate multiple targets—a critical area of future research. nih.gov

A comprehensive in vitro screening campaign is warranted to map the interaction profile of this compound. This should involve testing its binding affinity and functional activity against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes. Such a study would identify not only the primary target(s) but also any "off-target" interactions that could be therapeutically beneficial or contribute to unforeseen side effects. Understanding this polypharmacological fingerprint is essential for developing a complete picture of the compound's biological activity.

Table 2: Potential Biological Targets for Polypharmacology Screening

| Target Class | Specific Examples | Rationale Based on Scaffold |

|---|---|---|

| Opioid Receptors | Mu, Delta, Kappa | Core activity of many phenylpiperidine analgesics like fentanyl and pethidine. painphysicianjournal.comnih.govdrugbank.com |

| Sigma Receptors | σ₁, σ₂ | High affinity demonstrated by various phenylpiperidine and piperazine (B1678402) derivatives. nih.govnih.gov |

| Dopamine Receptors | D₂, D₃, D₄ | Target of antipsychotics like haloperidol, which contains a 4-phenylpiperidine moiety. wikipedia.org |

| Serotonin (B10506) Receptors | 5-HT₁ₐ, 5-HT₂ₐ | Known targets for related compounds used in treating CNS disorders. nih.gov |

| Ion Channels | hERG, Nav, Cav | Important for assessing potential cardiotoxicity and other off-target effects. |

| Cytochrome P450 Enzymes | CYP3A4, CYP2D6 | Key enzymes in the metabolism of many phenylpiperidine drugs; inhibition could lead to drug-drug interactions. painphysicianjournal.comnih.gov |

Development of Advanced Chemical Probes Based on the Scaffold

The this compound scaffold can serve as a template for the design of advanced chemical probes to investigate biological systems. By strategically modifying the molecule, it can be converted into a tool for target identification and validation.

Future work could focus on synthesizing photoaffinity probes by incorporating a photoreactive group (e.g., a diazirine or benzophenone) onto the scaffold. When exposed to UV light, these probes form a covalent bond with their binding partners, allowing for the isolation and identification of target proteins via proteomic techniques.

Alternatively, the synthesis of fluorescently labeled or biotinylated derivatives would enable visualization of target localization within cells or tissues and facilitate affinity-based pulldown experiments. These chemical biology tools would be instrumental in de-orphaning the compound (i.e., identifying its unknown biological targets) and elucidating its mechanism of action at a molecular level. acs.org

Application in Materials Science or Catalyst Development

While the 4-phenylpiperidine scaffold is primarily known for its biological applications, its rigid structure and functional groups suggest potential, albeit novel, applications in other fields. The chiral secondary alcohol and the tertiary amine in this compound are functional groups capable of coordinating with metal centers.

This opens a speculative but intriguing avenue for its use as a chiral ligand in asymmetric catalysis . The development of new, efficient chiral ligands remains a significant goal in synthetic chemistry, and P,N-ligands (containing phosphorus and nitrogen donors) have proven highly effective. nih.gov By analogy, a rationally designed derivative of this compound could potentially coordinate to a transition metal (e.g., rhodium, iridium, or copper) to create a catalyst for stereoselective reactions, such as asymmetric hydrogenation. nih.govchemrxiv.org The synthesis of a small library of these ligands and screening their effectiveness in benchmark asymmetric reactions would be a novel direction for research.

Mechanistic Studies of Degradation Pathways under Controlled Laboratory Conditions

Understanding the stability and degradation of a chemical compound is crucial for assessing its potential environmental fate and metabolic profile. For this compound, no such data currently exists. Future research should focus on elucidating its degradation pathways under controlled laboratory conditions that simulate both metabolic and environmental processes.